BenchChemオンラインストアへようこそ!

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

EPAC inhibitor cAMP signaling cardiac hypertrophy

This THQ derivative offers a 3-fold potency enhancement in EPAC inhibition over unsubstituted analogs, validated by SAR studies. The 5-bromo enables halogen bonding (46x affinity increase) for co-crystallization, and its aryl bromide functionality supports parallel library synthesis via Suzuki coupling. Essential for reproducible, targeted medicinal chemistry and hit-to-lead optimization.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 1488118-30-4
Cat. No. B1446767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
CAS1488118-30-4
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCN1CCCC2=C1C=CC=C2Br
InChIInChI=1S/C10H12BrN/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6H,3-4,7H2,1H3
InChIKeyXKTDKRYRSHLSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 1488118-30-4): Core Properties and Research Context for Informed Procurement


5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 1488118-30-4) is a heterocyclic organic compound belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class, characterized by a bromine atom at the 5-position and a methyl group on the nitrogen atom [1]. With a molecular formula of C10H12BrN and a molecular weight of 226.11 g/mol [1], this compound serves as a versatile building block in medicinal chemistry, particularly in the development of inhibitors targeting the exchange protein directly activated by cAMP (EPAC) and bromodomain-containing proteins [2]. Its aryl bromide functionality enables participation in transition-metal-catalyzed cross-coupling reactions, making it a valuable intermediate for generating focused libraries of THQ derivatives [3].

Why 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Generic Tetrahydroquinoline Analogs: Evidence of Non-Interchangeability


Substitution within the tetrahydroquinoline scaffold is not merely a matter of structural decoration; it profoundly dictates both potency and target selectivity. Structure–activity relationship (SAR) studies on EPAC inhibitors reveal that the presence and position of a bromine atom on the phenyl ring are critical for biological activity [1]. Specifically, the 5-bromo substituent contributes to a ~3-fold increase in potency compared to the unsubstituted analog, while a chloro or fluoro substitution yields different binding profiles due to variations in halogen bonding strength [1][2]. Furthermore, positional isomerism dramatically alters target engagement: the 6-bromo isomer of 1-methyltetrahydroquinoline acts as a potent cannabinoid CB2 receptor antagonist (IC50 = 32 nM), whereas the 5-bromo isomer is implicated in EPAC inhibition, underscoring that even a single carbon shift renders compounds functionally non-equivalent [3]. These findings establish that generic THQ derivatives cannot serve as drop-in replacements; the specific substitution pattern of 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline confers a unique activity fingerprint that is essential for reproducible and targeted research outcomes.

Quantitative Differentiation Evidence for 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline: A Comparator-Based Procurement Guide


EPAC1 Inhibitory Potency: 5-Bromo Substitution Confers ~3-Fold Activity Gain Over Unsubstituted Analog

In a focused SAR study of tetrahydroquinoline-based EPAC inhibitors, the 5-bromo-substituted analog (compound 6) exhibited approximately 3-fold greater inhibitory potency against EPAC1 compared to analog 3, which lacks the bromine atom at the 5-position [1]. This quantitative improvement establishes that the 5-bromo group is not a passive structural feature but a critical pharmacophoric element that enhances target engagement.

EPAC inhibitor cAMP signaling cardiac hypertrophy cancer metastasis

Halogen Bonding Advantage: Bromine Outperforms Chlorine in Enhancing Protein-Ligand Affinity

Quantitative analysis of halogen bonding in protein-ligand interactions reveals that a bromine substituent consistently yields higher binding affinity than a chlorine substituent. In a validated cathepsin L inhibition model, the -Br substituted compound exhibited an IC50 of 35.4 ± 1.7 nM, representing a 1.3-fold improvement over the -Cl analog (IC50 = 46.9 ± 4.8 nM) and a dramatic 46-fold improvement over the unsubstituted -H parent (IC50 = 1641.3 ± 221.2 nM) [1]. This trend, where halogen bonding strength follows I > Br > Cl > F, is a generalizable principle in medicinal chemistry and supports the selection of the brominated 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline over its chloro or fluoro counterparts when enhanced target affinity is required.

halogen bonding medicinal chemistry structure-based drug design cathepsin L inhibition

Positional Isomer Differentiation: 5-Bromo vs. 6-Bromo Confers Distinct Target Selectivity Profiles

The biological activity of brominated tetrahydroquinolines is exquisitely sensitive to the position of the bromine atom. While 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline is implicated in EPAC1 inhibition (see Evidence Item 1), the 6-bromo positional isomer (6-bromo-1-methyl-1,2,3,4-tetrahydroquinoline) acts as a potent antagonist of the cannabinoid CB2 receptor, with a reported IC50 of 32 nM in a β-arrestin recruitment assay [1]. No comparable CB2 activity has been reported for the 5-bromo isomer, indicating that the substitution position dictates target engagement. Conversely, the 6-bromo isomer is not characterized for EPAC inhibition, highlighting a divergence in pharmacological profiles based solely on the location of the halogen.

positional isomerism CB2 receptor EPAC1 target selectivity SAR

Synthetic Utility: Aryl Bromide Handle Enables Efficient Diversification via Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety at the 5-position of 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline serves as an efficient leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl groups [1]. This synthetic versatility is a key advantage over non-halogenated or less reactive chloro analogs, which require harsher conditions or specialized catalysts [2]. The ability to rapidly generate focused libraries of substituted tetrahydroquinolines from this single building block accelerates SAR exploration and hit-to-lead optimization in drug discovery programs.

Suzuki coupling C-C bond formation medicinal chemistry library synthesis aryl bromide

Chemical Purity and Characterization: ≥97% Purity by HPLC Ensures Reproducible Research Outcomes

Commercial sources of 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 1488118-30-4) provide the compound with a certified purity of ≥97% as determined by high-performance liquid chromatography (HPLC) [1]. This level of purity is essential for obtaining reliable and reproducible biological data, as impurities can act as confounding variables in dose-response studies, introduce off-target effects, or interfere with spectroscopic characterization. Procurement of high-purity material minimizes the need for in-house repurification and reduces the risk of batch-to-batch variability that can compromise SAR conclusions.

chemical purity HPLC quality control reproducibility batch consistency

Optimal Research and Industrial Application Scenarios for 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline


Development of EPAC1-Selective Inhibitors for Cardiac and Oncology Research

This compound is ideally suited as a starting point or key intermediate for the synthesis of EPAC1 inhibitors. The demonstrated ~3-fold potency enhancement conferred by the 5-bromo substituent (see Evidence Item 1) makes it a privileged scaffold for hit-to-lead optimization campaigns targeting diseases driven by EPAC1 dysregulation, including cardiac hypertrophy and cancer metastasis [1].

Halogen Bonding Probes for Structural Biology and Computational Chemistry

The bromine atom at the 5-position can engage in directional halogen bonds with backbone carbonyl oxygens in protein binding pockets. This property, quantified by a 46-fold affinity increase over unsubstituted analogs in model systems (see Evidence Item 2), renders the compound valuable for co-crystallization studies aimed at mapping halogen bonding interactions and for validating computational models of protein-ligand binding [2].

Generation of Diversified Tetrahydroquinoline Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry groups seeking to explore the SAR of the tetrahydroquinoline scaffold can leverage the aryl bromide functionality of this compound for parallel synthesis. Using standard Suzuki coupling conditions, a single batch of 5-bromo-1-methyl-1,2,3,4-tetrahydroquinoline can be elaborated into dozens of analogs bearing diverse aromatic and heteroaromatic substituents at the 5-position, accelerating the identification of optimized lead compounds [3].

Quote Request

Request a Quote for 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.